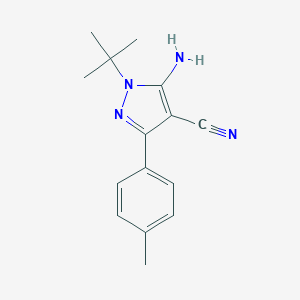

5-Amino-1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar pyrazole derivatives involves multi-step reactions, including the Gewald synthesis technique and Vilsmeier-Haack reaction. A novel and efficient synthesis route for related pyrazole derivatives features selective Sandmeyer reactions, highlighting the versatility of these methods in obtaining pyrazole compounds with varied substituents (Bobko et al., 2012).

Molecular Structure Analysis

Studies on pyrazole derivatives emphasize the importance of X-ray crystallography in determining the molecular structure. The crystal packing of these compounds can be stabilized by intermolecular hydrogen bonding, demonstrating diverse supramolecular architectures (Fathima et al., 2014).

Chemical Reactions and Properties

The reactivity of pyrazole derivatives under different conditions reveals the potential for a variety of chemical transformations. Reactions with carboxylic acid chlorides, for example, result in the acylation of the amino group, leading to the formation of amides with distinct structural and chemical properties (Mironovich & Shcherbinin, 2014).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as crystal structure and hydrogen bonding patterns, significantly influence their stability and reactivity. For instance, the analysis of hydrogen-bonded chains and aggregates in certain pyrazole compounds provides insights into their solid-state characteristics and potential applications in materials science (Abonía et al., 2007).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives are closely related to their molecular structure and synthesis pathways. Detailed studies involving spectral analysis, reactivity tests, and computational methods offer a comprehensive understanding of these compounds' chemical behavior, including their nonlinear optical properties and reaction mechanisms (Tamer et al., 2016).

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Researchers have explored the synthesis and unexpected formation of derivatives from 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, revealing insights into the compound's reactivity and potential for creating novel structures. For instance, an attempt to obtain 5-substituted tetrazoles from carbonitriles resulted in the unexpected formation of 1H-pyrazolo[3,4-d]pyrimidine derivatives, highlighting the compound's versatility in synthetic chemistry (Faria et al., 2013). Similarly, the study on the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, a related derivative, further demonstrates the complex reactivity patterns that can emerge from modifications of the pyrazole carbonitrile structure (Mironovich & Shcherbinin, 2014).

Applications in Materials Science

The corrosion inhibition and adsorption properties of derivatives like 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile have been evaluated, showing significant potential in protecting C-steel surfaces in HCl environments. This underscores the application of pyrazole carbonitrile derivatives in materials science, particularly in corrosion protection (Abdel Hameed et al., 2020).

Potential in Drug Discovery

Although the requirement was to exclude drug use and dosage information, it's worth noting that the structural manipulation of 5-amino-1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile derivatives has implications for drug discovery, particularly in the synthesis of compounds with potential biological activities. Studies have demonstrated the synthesis of novel Schiff bases and pyrazolopyrimidine derivatives with notable antimicrobial activities, suggesting the broader utility of this compound in developing new therapeutic agents (Puthran et al., 2019).

Propiedades

IUPAC Name |

5-amino-1-tert-butyl-3-(4-methylphenyl)pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4/c1-10-5-7-11(8-6-10)13-12(9-16)14(17)19(18-13)15(2,3)4/h5-8H,17H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNROCKESXLTQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=C2C#N)N)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376948 |

Source

|

| Record name | 5-Amino-1-tert-butyl-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

186896-24-2 |

Source

|

| Record name | 5-Amino-1-tert-butyl-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.